ethyl [6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate
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Overview
Description
ETHYL N-[6,6-DIMETHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]CARBAMATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ETHYL N-[6,6-DIMETHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]CARBAMATE involves multiple steps. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the indole nucleus, due to the presence of multiple reactive sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL N-[6,6-DIMETHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]CARBAMATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to ETHYL N-[6,6-DIMETHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]CARBAMATE include other indole derivatives and related heterocyclic compounds. These compounds share similar structural features but may differ in their specific biological activities and applications. Some examples include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
ETHYL N-[6,6-DIMETHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]CARBAMATE stands out due to its unique trifluoromethyl group, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C22H25F3N2O4 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]carbamate |
InChI |
InChI=1S/C22H25F3N2O4/c1-4-31-19(30)26-21(22(23,24)25)17-15(12-20(2,3)13-16(17)28)27(18(21)29)11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3,(H,26,30) |
InChI Key |
MIPDJQDBEDRGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(C2=C(CC(CC2=O)(C)C)N(C1=O)CCC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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